4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride is an organic compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . It is a white solid that is sensitive to air and should be stored away from light . This compound is also known by its synonym, 4-methylquinuclidin-3-one hydrochloride .
Vorbereitungsmethoden
The preparation of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride involves a series of organic synthesis reactions. The specific synthetic routes and reaction conditions are typically proprietary and require specialized knowledge in organic chemistry . Industrial production methods are not explicitly detailed in the available literature, but they generally involve standard organic synthesis techniques under controlled laboratory conditions .
Analyse Chemischer Reaktionen
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems.
Vergleich Mit ähnlichen Verbindungen
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride can be compared with other similar compounds, such as:
3-Quinuclidone hydrochloride: This compound has a similar bicyclic structure and is used in similar applications.
Quinuclidine: Another bicyclic compound with similar chemical properties and applications.
3-Quinuclidinol: A related compound with hydroxyl functional groups, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "4-methyl-1-pyrrolidin-2-one", "paraformaldehyde", "ammonium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "The first step involves the condensation of 4-methyl-1-pyrrolidin-2-one with paraformaldehyde in the presence of ammonium acetate to form 4-methyl-1-azabicyclo[2.2.2]octan-3-ol.", "The resulting alcohol is then dehydrated using sodium hydroxide in ethanol to form 4-methyl-1-azabicyclo[2.2.2]octan-3-one.", "Finally, the quaternization of the compound is achieved by treating it with hydrochloric acid to form 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride." ] } | |
CAS-Nummer |
2682935-69-7 |
Molekularformel |
C8H14ClNO |
Molekulargewicht |
175.65 g/mol |
IUPAC-Name |
4-methyl-1-azabicyclo[2.2.2]octan-3-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-8-2-4-9(5-3-8)6-7(8)10;/h2-6H2,1H3;1H |
InChI-Schlüssel |
MMXIDBXJYAGBGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCN(CC1)CC2=O.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.